2-Bromo-4-(tert-butyl)pyrimidine hydrochloride
CAS No.:
Cat. No.: VC16518198
Molecular Formula: C8H12BrClN2
Molecular Weight: 251.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12BrClN2 |
|---|---|
| Molecular Weight | 251.55 g/mol |
| IUPAC Name | 2-bromo-4-tert-butylpyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C8H11BrN2.ClH/c1-8(2,3)6-4-5-10-7(9)11-6;/h4-5H,1-3H3;1H |
| Standard InChI Key | ZLUYVOOMHAZTKT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NC(=NC=C1)Br.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The core structure of 2-bromo-4-(tert-butyl)pyrimidine hydrochloride consists of a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at the 1- and 3-positions. Substituents include a bromine atom at the 2-position and a bulky tert-butyl group (-C(CH)) at the 4-position. The hydrochloride salt enhances the compound’s solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 251.55 g/mol | |
| CAS Number | 2137600-48-5 | |
| Density | Not Reported | |
| Melting/Boiling Points | Not Reported |
The absence of reported melting and boiling points in the literature suggests that experimental data for this compound remains limited, a common challenge for novel synthetic intermediates .
Spectroscopic Identification
Infrared (IR) spectroscopy of related bromopyrimidines reveals characteristic absorption bands for C-Br stretching (550–650 cm) and aromatic C=C vibrations (1550–1600 cm) . Nuclear magnetic resonance (NMR) data for analogous compounds, such as 5-bromo-2-chloro-4-(piperazin-1-yl)pyrimidine, show distinct proton environments: tert-butyl groups typically appear as singlets near δ 1.42 ppm, while pyrimidine protons resonate upfield (δ 8.45 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-bromo-4-(tert-butyl)pyrimidine hydrochloride likely involves halogenation and alkylation steps. A general approach for bromopyrimidine derivatives starts with dichloropyrimidine intermediates. For example, 5-bromo-2,4-dichloropyrimidine reacts with tert-butyl piperazine-1-carboxylate in the presence of triethylamine to form tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate . Subsequent hydrochloric acid treatment removes the tert-butoxycarbonyl (Boc) protecting group, yielding the hydrochloride salt .
Critical Reaction Parameters:
Purification and Yield Optimization
Crystallization from n-heptane or ethanol achieves purity levels >89% for related compounds . Yield improvements require meticulous control of reaction conditions, including slow reagent addition and inert atmospheres to prevent side reactions.
Biological Activities and Mechanisms
Antimicrobial Properties
Structural modifications, such as sulfonyl or acyl group incorporation, broaden activity spectra. For instance, 5-bromo-2-chloro-4-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine shows inhibitory effects against Gram-positive bacteria (MIC: 8–16 μg/mL) . The tert-butyl group likely improves membrane permeability, a critical factor in antimicrobial efficacy .
Applications in Drug Development
Kinase Inhibition
Pyrimidine derivatives are prominent kinase inhibitors due to their ability to mimic ATP’s purine moiety. The tert-butyl group in 2-bromo-4-(tert-butyl)pyrimidine hydrochloride may occupy hydrophobic pockets in kinase active sites, as seen in FDA-approved drugs like imatinib .
Prodrug Design
The hydrochloride salt form enhances aqueous solubility, facilitating parenteral administration. Bromine’s electronegativity allows further functionalization via Suzuki-Miyaura cross-coupling, enabling rapid diversification into prodrug candidates .
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